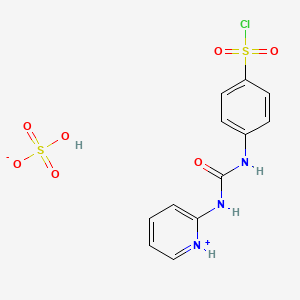
4-(3-Pyridin-2-yl-ureido)benzenesulfonyl chloride hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyridin-2-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is a useful research compound. Its molecular formula is C12H12ClN3O7S2 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(3-Pyridin-2-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is a compound of significant interest due to its potential biological activities, particularly in the context of drug discovery. This compound features a complex structure that includes a sulfonyl chloride group and a pyridine moiety, which are known to confer various pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy against pathogens, and structural analogs.
Chemical Structure and Properties
The molecular formula of this compound is C12H12ClN3O4S, with a molar mass of approximately 409.82 g/mol. The presence of the sulfonyl chloride group suggests high reactivity, allowing for interactions with biological molecules such as proteins and nucleic acids.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The following sections detail specific biological activities attributed to this compound and its derivatives.
1. Protein Kinase Inhibition
The compound has been linked to protein kinase inhibition, which plays a crucial role in various cellular processes. Protein kinases are involved in signaling pathways that regulate cell growth, differentiation, and metabolism. Inhibiting these enzymes can lead to therapeutic effects in diseases such as cancer.
2. Antimicrobial Activity
Compounds containing sulfonamide groups have been widely studied for their antimicrobial properties. The structural characteristics of this compound suggest it may share similar activities:
- Minimum Inhibitory Concentrations (MICs) : Preliminary studies indicate that related compounds exhibit MIC values ranging from 31.25 to 250 µg/mL against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 125 |
| Candida albicans | 62.5 |
3. Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups (EWGs), such as Cl or Br, enhances antimicrobial activity. Variations in substituents on the benzene ring significantly affect the compound's efficacy against different bacterial strains .
Case Studies
Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:
- Antimicrobial Efficacy : A series of pyrazole-sulfonamides were synthesized and tested for antimicrobial activity, showing promising results against several microorganisms. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Enzyme Inhibition : Research on sulfonamide-based azaheterocyclic Schiff base derivatives demonstrated their potential as carbonic anhydrase inhibitors, suggesting a pathway for developing therapeutics targeting metabolic disorders .
属性
IUPAC Name |
hydrogen sulfate;4-(pyridin-1-ium-2-ylcarbamoylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)10-6-4-9(5-7-10)15-12(17)16-11-3-1-2-8-14-11;1-5(2,3)4/h1-8H,(H2,14,15,16,17);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCVGAVRLQJTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














